molecular formula C11H10ClN3O2 B2556315 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide CAS No. 2279122-08-4

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide

Cat. No. B2556315
M. Wt: 251.67
InChI Key: VNYGPHJDRFNSCO-UHFFFAOYSA-N
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Description

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide is a chemical compound with the linear formula C13H14O2N3Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string ClCC1=NC(C2=CC=CC(C(N(C)CC)=O)=C2)=NO1 . This indicates the presence of a chloromethyl group attached to an oxadiazole ring, which is further connected to a benzamide group.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds with oxadiazole rings are known to undergo various reactions, including acylation of the amino group, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . The exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.

Scientific Research Applications

Multifunctional Synthon for Synthesis

  • Study 1: A study by Stepanov et al. (2019) examines 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, a compound closely related to your query. This compound serves as a multifunctional synthon for synthesizing 1,2,5-oxadiazole derivatives. It involves reactions such as acylation, oxidation to azo and nitro groups, and transformations of the oxadiazole ring (Stepanov, Dashko, & Stepanova, 2019).

Synthesis of Novel Derivatives

  • Study 2: Anterbedy et al. (2021) developed a methodology for synthesizing novel benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids. The process starts with 5-(chloromethyl)-3-(2-methylbenzofuran-3-yl)-1,2,4-oxadiazoles, showing the versatility of chloromethyl-oxadiazoles in creating complex molecular structures (Anterbedy, Mokenapelli, & Thalari, 2021).

Insecticidal Applications

  • Study 3: Rufenacht (1972) explores the conversion of 1,3,4-oxadiazol-2(3H)-ones to their 3-chloromethyl derivatives. These derivatives are precursors for insecticidal thiophosphates and dithiophosphates, highlighting the potential of chloromethyl-oxadiazoles in agricultural chemistry (Rufenacht, 1972).

Glycogen Phosphorylase Inhibition

  • Study 4: Kun et al. (2011) synthesized compounds involving 5-chloromethyl-2-(O-perbenzoylated-β-D-glucopyranosyl)-1,3,4-oxadiazoles. These compounds were assayed against rabbit muscle glycogen phosphorylase, suggesting potential biomedical applications (Kun et al., 2011).

Antibacterial Activity

  • Study 5: Tien et al. (2016) explored derivatives of 5-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole, which were tested for antimicrobial activity. The study demonstrates the potential of oxadiazole derivatives in developing new antimicrobial agents (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).

Safety And Hazards

According to the safety data sheet, this compound may cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-13-11(16)8-4-2-3-7(5-8)10-14-9(6-12)17-15-10/h2-5H,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYGPHJDRFNSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide

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